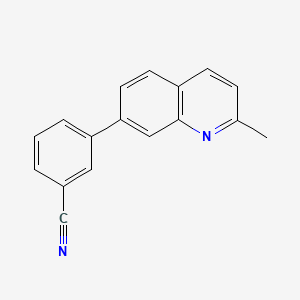

3-(2-Methylquinolin-7-yl)benzonitrile

Description

3-(2-Methylquinolin-7-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile group attached to a 2-methylquinoline moiety at the 7-position. This compound has been investigated in drug development contexts, particularly for neurological disorders such as Alzheimer’s disease and anxiety, targeting receptors like metabotropic glutamate receptor 5 (GRM5) .

Key physicochemical properties include a molecular weight of approximately 264.3 g/mol, moderate solubility in organic solvents, and a planar structure conducive to π-π stacking interactions.

Properties

Molecular Formula |

C17H12N2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

3-(2-methylquinolin-7-yl)benzonitrile |

InChI |

InChI=1S/C17H12N2/c1-12-5-6-14-7-8-16(10-17(14)19-12)15-4-2-3-13(9-15)11-18/h2-10H,1H3 |

InChI Key |

RPEUOKKTGONULE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC(=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 3-(2-methylquinolin-7-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylquinolin-7-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methylquinolin-7-yl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 3-(2-methylquinolin-7-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline-Benzenenitrile Scaffold

2-Methoxymethoxy-5-(2-methylquinolin-7-yl)benzonitrile (Compound 16)

- Structure : Differs by a methoxymethoxy (-OCH2OCH3) substituent at the 5-position of the benzonitrile ring.

- Properties :

3-[(2-Amino-4-methylquinolin-7-yl)methoxy]-5-[(methylamino)methyl]benzonitrile (8EY)

- Structure: Features an amino group on the quinoline (2-position), a methyl group (4-position), and a methylamino-methyl substituent on the benzonitrile ring.

- Properties: Molecular weight: 332.4 g/mol. Crystalline powder appearance (yellow/greenish-yellow), suggesting high purity. Contains multiple hydrogen-bond donors (amino groups), enhancing interactions with biological targets .

- Significance: The amino groups likely improve receptor binding, making it a candidate for central nervous system (CNS) applications.

(±)-7-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]heptanenitrile

- Structure: Incorporates a tetrahydroquinoline fused to a cyclooctane ring and a heptanenitrile chain.

- Properties :

- Significance: Demonstrates how structural rigidity impacts pharmacokinetics compared to the planar 3-(2-methylquinolin-7-yl)benzonitrile.

Role of the Benzonitrile Group

The benzonitrile moiety is a common feature in several analogs:

- 3-{2·[1-(2-Amino-9H-purin-6-ylamino)·ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzonitrile (Compound 154): Combines benzonitrile with purine and quinazoline groups. Molecular weight: 456 g/mol (M+H). The nitrile group may stabilize interactions with enzymatic active sites, as seen in antiproliferative agents .

Pharmacological and Toxicological Profiles

- No explicit toxicity data are provided .

- 8EY: No toxicity data reported, but its crystalline nature suggests suitability for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.